![molecular formula C11H11FN2S B1437942 4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline CAS No. 1042790-42-0](/img/structure/B1437942.png)
4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Compounds derived from 4-fluoroaniline, including Schiff bases, thiazolidinone, and thiazoline derivatives, have been explored for their antimicrobial properties. Particularly, these compounds have shown high activity against Mycobacterium smegmatis, a model organism for studying tuberculosis (Yolal et al., 2012).
Use in Synthesis of Antitumor Agents
- 4-Fluoroaniline derivatives have been used in the synthesis of intermediates for antitumor agents like nilotinib. This process involves several steps, including fluorination and reduction, to achieve the desired compound with significant yields (Yang Shijing, 2013).
Synthesis of Linezolid-Like Molecules
- The synthesis of linezolid-like molecules, which involve 3-fluoro-4-(morpholin-4-yl)aniline, has been studied for their potential in antimicrobial applications. These compounds have demonstrated good antitubercular activities (Başoğlu et al., 2012).
Development of Fluorescent Dyes
- Fluoroaniline derivatives, specifically those with a fluorine atom in the 4th position, have been utilized in the synthesis of fluorescent dyes. These dyes exhibit fluorescence in a wide range of wavelengths and have potential applications in various fields (Witalewska et al., 2019).
Antimicrobial Activity of Substituted Thiazolidin-4-Ones
- Thiazolidin-4-ones substituted with 3-chloro-4-fluoro phenyl groups have been synthesized and demonstrated significant antibacterial, antifungal, and antitubercular activities (Dinnimath et al., 2011).
Applications in Chemical Structure Analysis
- 4-Fluoroaniline derivatives have been used in studies involving the molecular and electronic structures, vibrational frequencies, and infrared intensities of aniline and its derivatives. This research provides insights into the structural changes in negative ions of these compounds (Vakula et al., 2011).
Applications in pH Indicator Development
- Fluoroaniline derivatives have been characterized as a new class of 19F NMR pH indicators. These compounds display pH-dependent changes in their chemical shift, making them useful for studying pH variations in different environments (Deutsch & Taylor, 1989).
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The compound’s thiazole ring can participate in electrophilic and nucleophilic substitution reactions, potentially affecting enzyme activity and protein function . Additionally, this compound may bind to specific receptors or transporters, influencing cellular signaling pathways and metabolic processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival. By influencing these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell function and behavior. For instance, it may induce apoptosis in cancer cells or enhance the immune response in immune cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound may inhibit the activity of certain kinases, leading to changes in phosphorylation states and downstream signaling events. Additionally, this compound may interact with DNA or RNA, affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it may degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic adaptation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage . Careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions. These metabolic processes can influence the compound’s bioavailability and activity. Additionally, this compound may affect metabolic flux and metabolite levels, potentially altering cellular energy balance and redox status .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization. Binding proteins, such as serum albumin, can also affect the compound’s distribution and bioavailability . These interactions determine the compound’s accumulation in specific tissues and its overall pharmacokinetic profile.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall efficacy. For example, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization may affect cellular energy metabolism .
Properties
IUPAC Name |
4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2S/c1-8-14-11(7-15-8)6-13-10-4-2-9(12)3-5-10/h2-5,7,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNRRJSFSMITPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


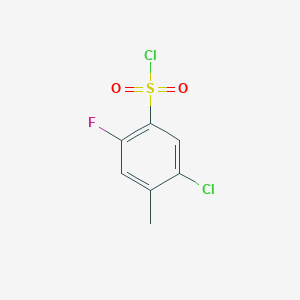
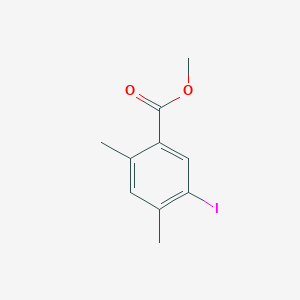
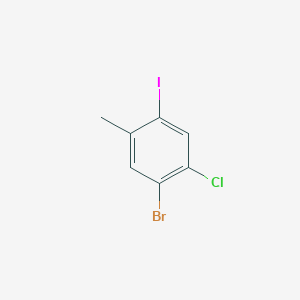


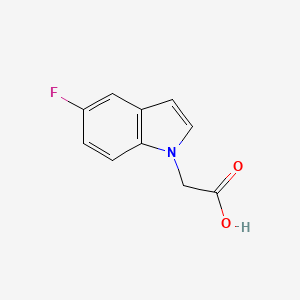
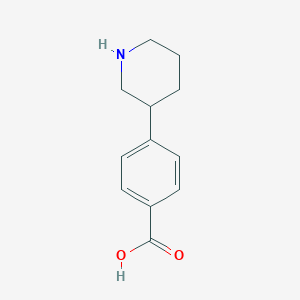



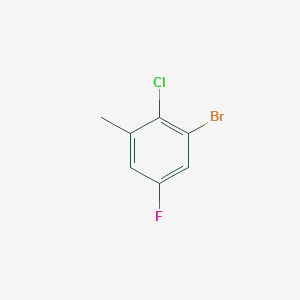
![3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochloride](/img/structure/B1437878.png)
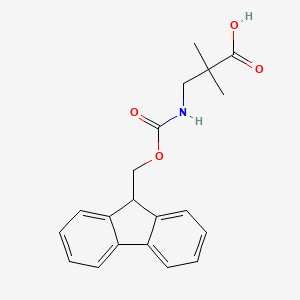
![3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1437881.png)
